molecular formula C3H9O3P B1196123 Tris(hydroxymethyl)phosphine CAS No. 2767-80-8

Tris(hydroxymethyl)phosphine

Cat. No.: B1196123
CAS No.: 2767-80-8
M. Wt: 124.08 g/mol
InChI Key: JMXMXKRNIYCNRV-UHFFFAOYSA-N
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Description

Tris(hydroxymethyl)phosphine is an organophosphorus compound with the chemical formula P(CH₂OH)₃. It is a white solid that is multifunctional, consisting of three alcohol functional groups and a tertiary phosphine. This compound is known for its ability to form complexes with various metals and its reactivity in different chemical environments .

Preparation Methods

Tris(hydroxymethyl)phosphine is typically prepared by treating tetrakis(hydroxymethyl)phosphonium chloride with a strong base such as sodium hydroxide. The reaction can be represented as follows: [ \text{[P(CH₂OH)₄]Cl + NaOH → P(CH₂OH)₃ + H₂O + H₂C=O + NaCl} ] This compound can also be synthesized on a larger scale using triethylamine as both the base and the solvent .

Chemical Reactions Analysis

Chemical Reactions Involving Tris(hydroxymethyl)phosphine

This compound is known for its reactivity with various substrates, leading to diverse chemical transformations:

Reaction with Cinnamaldehyde

One notable reaction is the interaction with cinnamaldehyde in methanol, where one hydroxymethyl group is replaced by the cinnamaldehyde moiety. This reaction proceeds through several intermediates and ultimately leads to the formation of a 1,3-oxaphosphorinane derivative. The process is characterized by multiple transformations, including the formation of hemiacetals and further rearrangements into trialkylphosphine oxides .

Coordination Chemistry

This compound forms complexes with various metals, displaying solubility in both water and methanol. These metal complexes are of interest for their catalytic properties in reactions such as hydrogenation and hydroformylation. For instance, it has been used as a ligand in rhodium-catalyzed hydroformylation processes .

Decomposition Reactions

This compound can decompose violently under certain conditions, particularly upon attempted distillation, resulting in the formation of phosphine and formaldehyde. In air, it oxidizes to form this compound oxide .

Reaction with Amines and Amino Acids

The compound also reacts with amines and amino acids to form various products. For example, reacting this compound with glycine yields a high-yield product that demonstrates potential applications in medicinal chemistry due to its biological activity .

Research Findings on this compound

Recent studies have explored the utility of this compound and its derivatives in biological and chemical applications:

  • Biological Applications : Research indicates that this compound oxide (a derivative of this compound) exhibits stability under physiological conditions, making it a candidate for use as an imaging probe in magnetic resonance spectroscopy (MRS) .

  • Catalytic Applications : The coordination chemistry of this compound has been investigated for its effectiveness as a catalyst in organic reactions, particularly those involving unsaturated compounds .

Scientific Research Applications

Biochemical Applications

1.1. Fixative for Biological Samples
THP has been investigated as a fixative for biological samples in scanning electron microscopy (SEM). Studies have shown that THP exhibits cross-linking abilities comparable to glutaraldehyde, the conventional fixative. In one study, samples fixed with THP maintained structural integrity similar to those fixed with glutaraldehyde, making it a viable alternative for biological sample preservation .

1.2. Enzyme Immobilization
THP is utilized as a coupling agent for enzyme immobilization. For instance, β-galactosidase was successfully immobilized on chitosan using THP, leading to enhanced production of galactooligosaccharides from lactose. The immobilized enzyme demonstrated a residual activity of 75%, significantly higher than the 25% observed for the free enzyme under optimal conditions (pH 5.0 and temperature of 55 °C) .

Chemical Synthesis

2.1. Synthesis of Organophosphorus Compounds
THP serves as a precursor in the synthesis of various organophosphorus compounds. For example, its reaction with cinnamaldehyde yields a series of phosphorus-containing intermediates, showcasing its utility in organic synthesis . This reaction proceeds through several transformations and highlights THP's ability to participate in complex chemical processes.

2.2. Probes for Magnetic Resonance Spectroscopy
this compound oxide (THPO), derived from THP, has been evaluated as a novel probe for phosphorus-31 magnetic resonance spectroscopy (31P-MRS). Initial studies demonstrated that THPO is stable in vivo and can be used to monitor drug distribution without undergoing metabolism, indicating its potential as a non-toxic imaging agent .

Materials Science

3.1. Immobilization of Fluorescent Compounds
THP has been explored for its ability to immobilize fluorescent compounds onto solid supports, which is beneficial for various applications in materials science and biosensing technologies. Although initial attempts showed only slight fluorescence when N-(2-aminoethyl)-1,8-naphthalimide was immobilized using THP, further optimization could enhance its effectiveness .

Pharmaceutical Applications

4.1. Chelating Ligands in Radiopharmaceuticals
THP has been identified as a potential chelating ligand for labeling biomolecules with technetium-99m (99mTc) or rhenium-188 (188Re). These labeled compounds are crucial in developing targeted diagnostic and therapeutic radiopharmaceuticals . The ability of THP to form stable complexes enhances its applicability in medical imaging and therapy.

Data Summary

Application AreaSpecific Use CaseKey Findings
BiochemistryFixative for SEM samplesComparable efficacy to glutaraldehyde
BiochemistryEnzyme immobilizationResidual activity of 75% vs 25% for free enzyme
Chemical SynthesisSynthesis of organophosphorus compoundsForms various intermediates with cinnamaldehyde
Magnetic ResonanceProbe for 31P-MRSStable and non-toxic under in vivo conditions
Materials ScienceImmobilization of fluorescent compoundsInitial fluorescence was low; optimization needed
Pharmaceutical ChemistryChelating ligands for radiopharmaceuticalsEnhances stability and efficacy in imaging

Mechanism of Action

The mechanism of action of tris(hydroxymethyl)phosphine involves its ability to form complexes with metals and its reactivity with various reagents. The gas-phase reaction of its synthesis from phosphine and formaldehyde proceeds with the participation of unstable intermediates containing three-membered rings. The transformation into final products includes the opening of these rings and intramolecular proton transfer .

Comparison with Similar Compounds

Tris(hydroxymethyl)phosphine can be compared with other similar compounds such as:

  • Tris(hydroxypropyl)phosphine
  • Tris(2-carboxyethyl)phosphine
  • Triphenylphosphine
  • Tetrakis(hydroxymethyl)phosphonium chloride

What sets this compound apart is its multifunctionality, combining three alcohol groups with a tertiary phosphine, which makes it highly versatile in forming metal complexes and participating in various chemical reactions .

Biological Activity

Tris(hydroxymethyl)phosphine (THP), with the chemical formula P(CH₂OH)₃, is an organophosphorus compound that has garnered attention for its diverse biological activities and potential applications in various fields, including medicinal chemistry and biochemistry. This article explores the biological activity of THP, highlighting its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

THP is a multifunctional compound characterized by three hydroxymethyl groups attached to a phosphorus atom. It can be synthesized through several methods, most commonly by treating tetrakis(hydroxymethyl)phosphonium chloride with a strong base, such as sodium hydroxide or triethylamine . The synthesis can yield THP in high purity, suitable for biological studies.

Mechanisms of Biological Activity

The biological activity of THP can be attributed to its ability to interact with various biological molecules and systems. Key mechanisms include:

  • Antimicrobial Activity : THP has been shown to exhibit antimicrobial properties by acting as an electrophile, which can react with nucleophiles in microbial cells, leading to cellular damage. This mechanism is similar to that of other biocides that disrupt microbial metabolism .
  • NMR Probe : Research indicates that THP can serve as a stable probe for phosphorus magnetic resonance spectroscopy (31P-MRS), allowing for real-time monitoring of drug distribution in vivo. Studies demonstrated that THP is excreted unchanged in urine without undergoing metabolism, indicating its stability and non-toxicity in biological systems .
  • Synthesis of Bioactive Compounds : THP derivatives have been utilized to synthesize novel DNA analogs and other bioactive compounds. These derivatives show reduced affinity to complementary DNA strands and enhanced resistance to enzymatic degradation, suggesting potential applications in gene therapy and molecular biology .

Pharmacokinetics

Studies involving the administration of THP to animal models have provided insights into its pharmacokinetic properties:

  • Absorption and Distribution : Upon administration in mice, peak concentrations of THP were observed in the liver and kidneys within 15 minutes and 60 minutes, respectively. The compound demonstrated rapid absorption and distribution throughout the body .
  • Excretion : THP was primarily excreted through urine without significant metabolic transformation, highlighting its potential as a safe agent for in vivo studies .

Case Study 1: In Vivo Feasibility as an NMR Probe

A study evaluated the use of THP as an NMR probe for monitoring drug distribution. Mice injected with THP showed no adverse effects, and the compound's NMR signal was detectable shortly after injection, confirming its utility in real-time imaging applications .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of THP was assessed against various bacterial strains. Results indicated significant bactericidal activity due to its electrophilic nature, which interferes with essential cellular functions .

Data Summary

PropertyValue/Observation
Molecular FormulaP(CH₂OH)₃
Synthesis MethodReaction with tetrakis(hydroxymethyl)phosphonium chloride
Antimicrobial ActivityEffective against multiple bacterial strains
PharmacokineticsPeak liver concentration at 15 min; kidney at 60 min; excreted unchanged
StabilityNo metabolic transformation observed in vivo

Q & A

Q. Basic Synthesis and Stability

Q1: What are the optimal synthetic routes for Tris(hydroxymethyl)phosphine (THP), and how do reaction conditions influence yield and purity? A: THP is typically synthesized via the reaction of phosphine (PH₃) with formaldehyde under controlled alkaline conditions. Key parameters include:

  • Temperature: 0–5°C to minimize side reactions like oxidation.
  • pH: Maintained at 8–10 using NaOH to stabilize the product.
  • Molar ratio: A 1:3 ratio of PH₃:CH₂O ensures complete hydroxymethylation .
    Purification via vacuum distillation or recrystallization improves purity (>95%). Challenges include handling gaseous PH₃ and mitigating autoxidation, which can be suppressed by inert atmospheres (N₂/Ar) .

Q2: How does THP’s stability vary under different storage conditions, and what precautions are necessary to prevent degradation? A: THP is prone to autoxidation, forming this compound oxide (THPO). Stability is influenced by:

  • Solvent: Aqueous solutions degrade faster than anhydrous THP in organic solvents (e.g., THF).
  • Light/oxygen: Store in amber vials under inert gas to slow oxidation.
  • Temperature: –20°C storage reduces degradation rates by 70% compared to room temperature .
    Periodic characterization via ³¹P NMR (δ ≈ –25 ppm for THP vs. +30 ppm for THPO) is recommended to monitor purity .

Q. Advanced Coordination Chemistry

Q3: What factors govern THP’s coordination behavior with transition metals, and how does this impact catalytic applications? A: THP acts as a strong σ-donor ligand due to its lone pair on phosphorus. Coordination modes depend on:

  • Metal oxidation state: THP binds preferentially to low-valent metals (e.g., Cu(I), Ag(I)), forming stable [M(THP)₄]⁺ complexes .
  • Solvent polarity: Polar solvents (e.g., H₂O) enhance ligand displacement, while non-polar solvents stabilize coordination.
    Applications include catalysis in C–C coupling reactions, where THP’s electron-donating ability lowers activation barriers. For example, THP-Ag complexes show enhanced activity in Sonogashira couplings .

Q4: How does THP compare to other phosphine ligands (e.g., PPh₃) in terms of electronic and steric properties? A: THP’s Tolman electronic parameter (TEP) is lower (~2040 cm⁻¹) than PPh₃ (~2068 cm⁻¹), indicating stronger electron-donating capacity. Steric bulk is minimal (cone angle ~122°) compared to PPh₃ (145°), enabling access to metal centers in crowded environments . This makes THP advantageous in reactions requiring high electron density at the metal site, such as hydrogenation or CO₂ activation .

Q. Analytical and Mechanistic Studies

Q5: What analytical techniques are most effective for characterizing THP and its derivatives? A:

  • ³¹P NMR: Distinguishes THP (–25 ppm) from oxidized byproducts (THPO at +30 ppm) .
  • X-ray crystallography: Resolves coordination geometry in metal complexes (e.g., tetrahedral [Ag(THP)₄]⁺) .
  • Mass spectrometry (ESI-MS): Confirms molecular weights of THP-metal adducts .
  • FT-IR: Identifies P–O bonds in degradation products (ν ~1150 cm⁻¹) .

Q6: How can researchers resolve contradictions in reported reactivity of THP with electrophiles (e.g., CO₂)? A: Discrepancies arise from solvent and counterion effects. For CO₂ adducts:

  • In aprotic solvents (e.g., CH₂Cl₂), THP forms zwitterionic adducts (P–CO₂⁻), stabilized by weak hydrogen bonding.
  • In protic solvents (e.g., H₂O), adducts decompose due to solvolysis.
    Mechanistic studies using in situ FT-IR and DFT calculations (B3LYP/6-31G*) clarify reaction pathways .

Q. Material Science Applications

Q7: How is THP utilized in the design of flame-retardant materials? A: THP derivatives like THPO are incorporated into polymers (e.g., EPDM/PP blends) as char-forming agents. For example:

  • Microencapsulation: THPO reacts with toluene diisocyanate (TDI) to form polyurethane shells around expandable graphite, enhancing flame retardancy (LOI increase from 21% to 34%) .
  • Mechanism: Phosphorus promotes char formation, while graphite layers insulate against heat .

Q8: Can THP serve as a precursor for water-soluble metal complexes in biomedical applications? A: Yes. THP’s hydrophilicity enables synthesis of biocompatible [Cu(THP)₄]PF₆ complexes, tested for antimicrobial activity. Stability in physiological pH (7.4) and low cytotoxicity (IC₅₀ > 100 μM in HeLa cells) make it promising for drug delivery .

Q. Methodological Challenges

Q9: What strategies mitigate THP’s air sensitivity during experimental workflows? A:

  • Schlenk techniques: Use double-manifold systems for synthesis and handling.
  • Additives: Include radical scavengers (e.g., BHT) to slow autoxidation.
  • In situ generation: Prepare THP immediately before use via PH₃ + CH₂O reaction .

Q10: How can researchers validate THP’s role in catalytic cycles versus acting as a bystander ligand? A:

  • Kinetic studies: Compare reaction rates with/without THP.
  • Poisoning experiments: Add Hg(0) to test for heterogeneous vs. homogeneous pathways.
  • DFT modeling: Identify transition states involving THP-metal interactions .

Properties

IUPAC Name

bis(hydroxymethyl)phosphanylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H9O3P/c4-1-7(2-5)3-6/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXMXKRNIYCNRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(O)P(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0062634
Record name Methanol, phosphinidynetris-
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Molecular Weight

124.08 g/mol
Source PubChem
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CAS No.

2767-80-8
Record name Tris(hydroxymethyl)phosphine
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Record name Tris(hydroxymethyl)phosphine
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Record name Methanol, 1,1',1''-phosphinidynetris-
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Record name Phosphinidynetrimethanol
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Record name TRIS(HYDROXYMETHYL)PHOSPHINE
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Synthesis routes and methods I

Procedure details

A reaction was performed by the general procedures described in example 1 with the following changes: 2.2 kg SBO, 7 mol propene/mol SBO double bond, and 200 mg [1,3-Bis-(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichlororuthenium(benzylidene)(tricyclohexyl-phosphine) [C848 catalyst, Materia Inc., Pasadena, Calif., USA, 90 ppm (w/w) vs. SBO] at a reaction temperature of 40° C. were used. The catalyst removal step using bleaching clay also was replaced by the following: after venting excess propene, the reaction mixture was transferred into a 3-neck round bottom flask to which 50 mol of tris(hydroxymethyl)phosphine (THMP)/mol C848 catalyst was added. The THMP was formed as a 1.0 M solution in isopropanol, where phosphonium salt, inorganic salt, formaldehyde, THMPO, and THMP were mixed together. The resulting hazy yellow mixture was stirred for 20 hours at 60° C., transferred to a 6-L separatory funnel and extracted with 2×2.5 L deionized H2O. The organic layer was separated and dried over anhydrous Na2SO4 for 4 hours, then filtered through a fritted glass filter containing a bed of silica gel.
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Name
[1,3-Bis-(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichlororuthenium(benzylidene)(tricyclohexyl-phosphine)
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200 mg
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50 mol
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Synthesis routes and methods II

Procedure details

The catalyst is removed using tris-(hydroxymethyl)phosphine (“THMP”) which is prepared by adding 245 g of tetrakis-(hydroxymethyl)phosphonium chloride (1.03 mol, Strem) and 500 mL of isopropyl alcohol (IPA) to a 2 L round-bottomed flask, degassing the mixture with nitrogen for 20 minutes, slowly adding 64 g (1.03 mol, 90% purity, Aldrich) of potassium hydroxide over 30 minutes to the vigorously stirring solution, while under a nitrogen atmosphere, and, after the potassium hydroxide has been added, stirring the reaction for an additional 30 minutes. This reaction is exothermic, and produces THMP, formaldehyde, potassium chloride, and water. The catalyst is then removed using the THMP by adding 25-100 mol equivalents of THMP per mole of ruthenium catalyst, stirring vigorously at 60-70° C. for 18 to 24 hours, under nitrogen, adding degassed water or methanol (˜150 mL/L of reaction mixture) and vigorously stirring for 10 minutes, and centrifuging the mixture for phase separation. The oil may have to be heated to remove the residual water or methanol. The aqueous phase will contain small amounts of IPA, formaldehyde, and potassium chloride, and will need to be purged or cleaned for recycling.
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500 mL
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Synthesis routes and methods III

Procedure details

Tris(hydroxymethyl)phosphine (THP) was prepared from tetrakis-(hydroxymethyl)phosphonium chloride (THPC) as follows. Eighteen milliliters (corresponding to 19.3 grams anhydrous, or 101.5 mmol) 80% THPC was mixed with 100 milliliters isopropanol and 50 milliliters toluene. The mixture was evaporated to dryness on a Rotavap (bath temperature 80-90° C.), and the azeotropic distillation was repeated for 2 more times to provide a semi-solid mass of anhydrous THPC. The dried residue was dissolved in 60 milliliters of isopropanol, to which was added 40 milliliters dry triethylamine (TEA) under ice-cooling. After the exothermic reaction had subsided, the mixture was set in a freezer (−10° C.) for 1 hour to ensure that the precipitation of TEA.HCl was completed. The TEA salt was filtered off, and the filtrate was allowed to evaporate to dryness. Heating under reduced pressure on the Rotavap (bath temperature 80-90° C.) was continued for 4 hours to give a clear viscous liquid. The yield of THP was 11.8 grams (94% of theoretical). EIMS (electron ionization mass spectroscopy, direct inlet) exhibited a molecular ion at m/z 124 together with fragments at m/z 106, 94, 76, 64, 61, 46, and 31, formed due to successive loss of H2O, and CH2O from the molecular ion. Infrared absorptions occur at 3224 (broad), 2815, 1589, 1420, 1125 (strong), and 1030 (strong) cm−1. The THP thus prepared is pure enough for use in crosslinking. It is relatively stable and can be stored in freezer for up to 8 weeks without noticeable decomposition. Further purification of THP by distillation is not recommended due to thermal decomposition above 130° C. releasing PH3 gas in the process.
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19.3 g
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50 mL
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Retrosynthesis Analysis

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Feasible Synthetic Routes

7-(Difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
Tris(hydroxymethyl)phosphine
7-(Difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
Tris(hydroxymethyl)phosphine
7-(Difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
7-(Difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
7-(Difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
Tris(hydroxymethyl)phosphine
7-(Difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
Tris(hydroxymethyl)phosphine
7-(Difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
Tris(hydroxymethyl)phosphine
7-(Difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
Tris(hydroxymethyl)phosphine

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